molecular formula C15H23NO2 B2854662 [1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine CAS No. 55092-70-1

[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine

Cat. No.: B2854662
CAS No.: 55092-70-1
M. Wt: 249.354
InChI Key: YQWMHCBHGKRRPV-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.354. The purity is usually 95%.
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Properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-13-7-6-12(10-14(13)18-2)15(11-16)8-4-3-5-9-15/h6-7,10H,3-5,8-9,11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWMHCBHGKRRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(3,4-Dimethoxy-phenyl)-acetonitrile (5.00 g, 28.2 mmol) was dissolved in 60 mL of anhydrous tetrahydrofuran in a 250 mL round bottom flask. Sodium hydride (2.03 g, 84.6 mmol) was slowly added and the reaction mixture was warmed to 50-60° C. 1,4-Dichloropentane (4.78 g, 33.9 mmol) was then added and the reaction mixture was heated to reflux for 16 hours. The reaction mixture was cooled to room temperature and quenched with the slow addition of methanol. The reaction mixture was evaporated to dryness and purified by column chromatography on silica gel to yield a pale yellow oil (3.65 g, 14.9 mmol, 52.8%). The resulting 1-(3,4-dimethoxy-phenyl)-cyclohexanecarbonitrile (2.00 g, 8.15 mmol) was dissolved in dry ether (40 mL) and cooled to 0° C. under an atmosphere of nitrogen. Lithium aluminum hydride (8.15 mL, 1M in ether) was slowly added and the reaction mixture was allowed to warm to room temperature and stirred for 16 hours. The reaction mixture was cooled to 0° C. and quenched with 0.34 mL water, 0.34 mL of 15% sodium hydroxide, and then an additional 1.4 mL of water. The reaction mixture was then filtered through celite, washed with water and a saturated aqueous sodium chloride solution. The filtrate was evaporated to dryness to give a colorless oil (1.91 g, 7.66 mmol, 94.0%). ESI-MS m/z calc. 249.2, found 250.2 (M+1)+. Retention time of 1.76 minutes.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.15 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

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